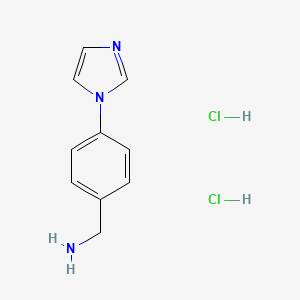

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(4-imidazol-1-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;;/h1-6,8H,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFRAVUBYRGMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where an imidazole derivative reacts with a halogenated benzene compound.

Formation of the Methanamine Group: The methanamine group is introduced via reductive amination, where an imidazole-phenyl intermediate reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Conversion to Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Structural Characteristics

The compound features an imidazole ring linked to a phenyl group via a methanamine moiety, existing as a dihydrochloride salt. This structural configuration enhances its solubility and stability, making it suitable for various experimental applications. The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding is crucial for its biological activity.

Medicinal Chemistry

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride has been investigated for its potential as a therapeutic agent in several areas:

- Histamine Receptor Activation : The compound acts as a histamine agonist, mimicking histamine's effects by activating its receptors. This property is significant for studying histamine signaling pathways associated with allergic reactions and inflammation.

- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce cell cycle arrest and apoptosis in HCT-116 (colon cancer) and MCF-7 (breast cancer) lines, with IC50 values indicating strong potential for therapeutic applications.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 3.6 - 5.0 | G0/G1 and G2/M arrest |

| MCF-7 | 4.5 - 7.5 | Apoptosis induction |

Antimicrobial Properties

The imidazole structure is known for its activity against bacterial and fungal pathogens. Studies have highlighted the effectiveness of synthesized derivatives against resistant strains such as MRSA and E. coli, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride:

- A study published in MDPI demonstrated the effectiveness of synthesized monomeric alkaloids, including derivatives similar to this compound, against resistant bacterial strains.

- Another research article focused on the cytotoxic effects of related compounds on tumor cell lines, revealing IC50 values below 10 µM, indicating strong potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-Imidazol-1-yl)aniline

- 4-(1H-Imidazol-1-yl)phenol

- 4-(1H-Imidazol-1-yl)benzaldehyde

- 1-(4-Aminophenyl)-1H-imidazole

Uniqueness

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is unique due to its specific combination of an imidazole ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

(4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride, also known as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its imidazole and phenyl moieties, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride primarily stems from its ability to interact with specific receptors and enzymes within the body. The imidazole ring is known for its role in forming hydrogen bonds, which can facilitate binding to biological macromolecules, such as proteins and nucleic acids.

Target Interactions

Research indicates that compounds with imidazole structures often exhibit:

- Enzyme Inhibition : Many imidazole derivatives inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : These compounds can act as agonists or antagonists at various receptors, including those involved in neurotransmission and hormonal regulation.

Biological Activities

The compound has been evaluated for several pharmacological activities:

Antitumor Activity

Studies have demonstrated that (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G0/G1 and G2/M phases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. In comparative studies, it showed efficacy similar to established antibiotics like ciprofloxacin .

Case Studies

Several studies highlight the compound's potential in therapeutic applications:

- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, reporting an IC50 value of 10 µM for HCT-116 cells. The study indicated that the compound induced apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : A different research effort assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations comparable to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the imidazole and phenyl groups can significantly influence the biological activity of the compound. For example:

- Substituents on the phenyl ring can enhance binding affinity to target proteins.

- Alterations in the imidazole moiety may affect solubility and bioavailability.

Q & A

Basic: What are the recommended synthetic routes for (4-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-(chloromethyl)phenylamine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF or DMSO) facilitates the formation of the imidazole-phenyl bond . Post-synthesis, the dihydrochloride salt is generated by treating the free base with HCl in a polar solvent (e.g., ethanol). Purification via recrystallization or column chromatography ensures high purity. Reaction optimization should prioritize temperature control (40–60°C) and inert atmospheres to minimize side reactions .

Advanced: How can computational modeling assist in optimizing the synthesis of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition states and reaction energetics, guiding solvent and catalyst selection. Molecular dynamics simulations help assess solvent effects on reaction rates. For crystallographic validation, SHELX programs (e.g., SHELXL) refine crystal structures using X-ray diffraction data to confirm stereochemistry and salt formation . Retrosynthesis tools, such as AI-driven platforms, analyze feasible pathways by cross-referencing reaction databases, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm molecular structure by identifying imidazole proton peaks (δ 7.5–8.5 ppm) and aromatic/amine protons. Dihydrochloride formation shifts amine protons downfield due to protonation .

- Mass Spectrometry (ESI/HRMS): Validate molecular weight (e.g., [M+H]⁺ for free base; [M+2H]²⁺ for dihydrochloride).

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹ for amines) and imidazole ring vibrations (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or dynamic processes (e.g., tautomerism in imidazole). Strategies:

- Variable Temperature NMR: Identify tautomeric equilibria by observing peak coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.

- X-ray Crystallography: Resolve ambiguities by determining the solid-state structure . Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .

- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols.

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent explosive reactions. Store in glass containers at 2–8°C, away from moisture .

Advanced: Under what experimental conditions does this compound degrade?

Methodological Answer:

Thermogravimetric analysis (TGA) shows decomposition above 200°C. Hydrolysis occurs in aqueous acidic/basic conditions, releasing imidazole and benzylamine derivatives. Stability studies (HPLC monitoring) indicate <5% degradation over 6 months when stored anhydrously at 4°C. UV-light exposure accelerates decomposition; use amber glassware for light-sensitive reactions .

Basic: How to assess purity and identify impurities in synthesized batches?

Methodological Answer:

- HPLC (Reverse Phase): Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Monitor at 254 nm; impurities are flagged as secondary peaks .

- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Melting Point: Compare observed range (e.g., 118–120°C) with literature to detect solvates/polymorphs .

Advanced: What are potential applications in medicinal chemistry research?

Methodological Answer:

The compound’s imidazole moiety acts as a pharmacophore in enzyme inhibition (e.g., histamine receptors, cytochrome P450). Structural analogs (e.g., ozagrel hydrochloride) show antiplatelet activity . For SAR studies:

- Functionalization: Introduce substituents at the phenyl or imidazole positions to modulate lipophilicity/bioactivity.

- Metal Coordination: Explore chelation with transition metals (e.g., Cu²⁺) for antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.